
Nifedipine
Overview
Description
Nifedipine is a dihydropyridine calcium channel blocker primarily used to manage angina pectoris, hypertension, Raynaud’s phenomenon, and premature labor . It was first developed by Bayer and described in the literature in 1972 . This compound works by inhibiting the influx of calcium ions into cardiac muscle and smooth muscle cells, leading to vasodilation and reduced blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nifedipine can be synthesized through the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia . For example, methyl acetoacetate and ortho-nitrobenzaldehyde are reacted in the presence of ammonia to form this compound .
Industrial Production Methods: In industrial settings, this compound is often prepared as a solid dispersion using water-soluble polymers like polyvinylpyrrolidone to enhance its bioavailability . Another method involves the preparation of this compound-loaded polymeric nanoparticles using techniques like nanoprecipitation and emulsion-solvent evaporation .
Chemical Reactions Analysis
Types of Reactions: Nifedipine undergoes various chemical reactions, including reduction, oxidation, and substitution. For instance, it can be reduced using a zinc and hydrochloric acid system .
Common Reagents and Conditions:
Reduction: Zinc and hydrochloric acid are commonly used for the reduction of this compound.
Oxidation: this compound can be oxidized to form nitrosophenylpyridine derivatives when exposed to ultraviolet light.
Major Products:
Scientific Research Applications
Nifedipine has a wide range of scientific research applications:
Mechanism of Action
Nifedipine exerts its effects by blocking the L-type calcium channels in vascular smooth muscle and cardiac muscle cells . This inhibition prevents the influx of calcium ions, leading to relaxation of the smooth muscle cells, vasodilation, and a subsequent decrease in blood pressure . The primary molecular target of this compound is the L-type calcium channel .
Comparison with Similar Compounds
- Amlodipine
- Nicardipine
- Felodipine
- Isradipine
- Nimodipine
- Nitrendipine
- Lacidipine
Nifedipine’s distinct pharmacokinetic profile and its effectiveness in treating a variety of cardiovascular conditions highlight its importance in medical therapy.
Biological Activity
Nifedipine is a dihydropyridine calcium channel blocker primarily used to treat hypertension and angina pectoris. Its biological activity extends beyond merely blocking L-type calcium channels, revealing complex mechanisms that influence neurotransmitter release, endothelial function, and cardiovascular outcomes.
Calcium Channel Blockade
this compound's primary mechanism involves the inhibition of L-type calcium channels, leading to vasodilation and reduced blood pressure. However, recent studies have uncovered additional pathways through which this compound exerts its effects:
- Facilitation of Neurotransmitter Release : this compound enhances spontaneous glutamate release in a calcium-independent manner. This action is significant as it suggests potential implications for synaptic transmission in the central nervous system, which may contribute to side effects associated with the drug .
- Endothelial Function Improvement : Research indicates that this compound improves endothelial function in hypercholesterolemic patients independently of blood pressure changes. It enhances nitric oxide (NO) production by endothelial cells, suggesting a protective cardiovascular role beyond its antihypertensive effects .
Clinical Efficacy and Case Studies
This compound has been evaluated in various clinical contexts, demonstrating its efficacy in managing hypertension and angina:
- Hypertension Management : In a comparative study, long-acting this compound significantly reduced sitting systolic blood pressure (SBP) by an average of 15.9 mmHg compared to 5.7 mmHg with propranolol over eight weeks. The proportion of patients achieving target blood pressure was also higher in the this compound group (61% vs. 25%) .
- Unstable Angina : A double-blind randomized trial involving 138 patients found that adding this compound to conventional treatment reduced treatment failures (e.g., myocardial infarction) compared to placebo (43% vs. 30%, P = 0.03). This benefit was particularly evident in patients experiencing ST-segment elevation during angina .
Table 1: Summary of Key Clinical Findings on this compound
Table 2: Effects of this compound on Endothelial Function
Parameter | Baseline Value | Post-Treatment Value | Statistical Significance |
---|---|---|---|
Nitric Oxide Production | X μmol/L | Y μmol/L | p < 0.05 |
Superoxide Generation | A μmol/L | B μmol/L | p < 0.01 |
Safety and Side Effects
While this compound is generally well-tolerated, side effects such as transient hypotension and gastrointestinal disturbances have been reported. In clinical trials, around 30% of patients experienced adverse effects leading to discontinuation in some cases .
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for analyzing nifedipine solubility in solvent blends, and how do molecular interactions influence solubility behavior?
- Methodology : Use extended Hildebrand solubility and Hansen’s approaches to model solubility parameters, combined with polynomial regression for multi-solvent systems. Solvent polarity and hydrogen-bonding capacity are critical drivers of solubility .
- Key Data : this compound’s solubility varies nonlinearly in polar aprotic solvents (e.g., DMSO) due to dipole-dipole interactions, while hydrophobic solvents (e.g., hexane) show negligible solubility.
Q. How can thin-layer chromatography (TLC) be optimized to distinguish this compound from its decomposition products in biological matrices?
- Methodology : Use hexane:1,4-dioxane:2-propanol (15:5:2) as the mobile phase. UV detection at 254 nm provides clear separation (Rf = 0.40 for this compound vs. 0.57 for its decomposition product). Validate with spiked tissue samples and retention time optimization .
- Limitations : TLC lacks quantification precision compared to HPLC; use it for preliminary stability screening.
Q. What are the primary considerations for designing environmental risk assessments of this compound?
- Methodology : Calculate Predicted Environmental Concentration (PEC) using sales data and metabolic excretion rates (60-80% urinary metabolites). Note that PNEC remains undetermined due to insufficient aquatic toxicity data, but current PEC values (<0.01 µg/L) suggest low risk .
Advanced Research Questions
Q. How can polymorphic forms of this compound (α, β, γ) be systematically screened and characterized using high-throughput crystallization?
- Methodology : Employ encapsulated nanodroplet crystallization with solvents like DMF (γ form) and DMSO (β form). Validate polymorphs via single-crystal X-ray diffraction (SC-XRD) and unit-cell parameter analysis. The β form is thermodynamically stable in most solvents .
- Data Contradictions : SC-XRD may fail to resolve overlapping polymorphs; supplement with Raman spectroscopy or PXRD.
Q. What statistical approaches resolve discrepancies in this compound pharmacological data, such as calcium channel inhibition variability across experimental models?
- Methodology : Apply linear regression to correlate plateau potential durations with this compound-sensitive vs. insensitive components. Stratify data by tissue type (e.g., vascular vs. cardiac) and account for protein kinase A signaling interference .
- Example : In neuronal models, 30% of plateau potentials are this compound-insensitive, suggesting alternate Ca²⁺ pathways.
Q. How can Box-Behnken experimental design optimize this compound-loaded polymeric microspheres for controlled release?
- Methodology : Evaluate factors like polymer-drug ratio (X1), stirring speed (X2), and crosslinking time (X3). Responses include entrapment efficiency (Y1) and in vitro release (Y2). Use ANOVA to identify significant interactions (e.g., X1-X3 affects burst release) .
- Validation : Optimized microspheres show <15% burst release and zero-order kinetics over 24 hours.
Q. What computational tools predict this compound’s repurposing potential in neurodegenerative diseases, and how are enrichment scores validated?
- Methodology : Use sc2MeNetDrug for single-cell network analysis. In Alzheimer’s models, this compound reduces amyloid-beta peptides (enrichment score = 0.92). Validate via in vitro cytotoxicity assays and calcium flux measurements .
Q. Contradictions and Validation Challenges
Q. How do co-amorphous systems (e.g., this compound-valsartan) improve stability compared to traditional co-crystals, and what are the pitfalls in long-term storage studies?
- Methodology : Prepare co-amorphous dispersions via quench cooling and monitor physical stability via DSC and XRD. While co-amorphous systems enhance solubility, recrystallization occurs at 40°C/75% RH within 4 weeks. Compare with co-crystal Rf values and hydrogen-bonding motifs .
Q. Why do Hansen solubility parameters fail to predict this compound solubility in certain solvent blends, and how can machine learning address this?
- Contradiction : Hansen’s model underestimates solubility in 2-propanol/water blends due to unaccounted entropy effects.
- Resolution : Train neural networks on experimental solubility datasets (e.g., 50+ solvent systems) to incorporate non-ideal mixing behavior .
Q. Ethical and Reproducibility Guidelines
Q. What minimal data must be reported to ensure reproducibility of this compound pharmacokinetic studies?
- Standards : Include CYP3A4 metabolic rates, urinary vs. fecal excretion ratios, and P-glycoprotein transport data. Reference USP methods for HPLC system suitability (e.g., TMB substrate validation) .
Properties
IUPAC Name |
dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIMSNHJOBLJNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
Record name | NIFEDIPINE | |
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Record name | nifedipine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Nifedipine | |
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Source | PubChem | |
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Related CAS |
60299-11-8 (mono-hydrochloride) | |
Record name | Nifedipine [USAN:USP:INN:BAN:JAN] | |
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DSSTOX Substance ID |
DTXSID2025715 | |
Record name | Nifedipine | |
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Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nifedipine appears as odorless yellow crystals or powder. Tasteless. (NTP, 1992), Solid | |
Record name | NIFEDIPINE | |
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Record name | Nifedipine | |
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Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), Insoluble, Solubility at 20 °C (g/L): acetone 250, methylene chloride 160, chloroform 140, ethyl acetate 50, methanol 26, ethanol 17, In water, 1.7X10-5 mol/L = 5.9 mg/L at 25 °C, 1.77e-02 g/L | |
Record name | NIFEDIPINE | |
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Vapor Pressure |
2.6X10-8 mm Hg at 25 °C | |
Record name | Nifedipine | |
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Mechanism of Action |
Nifedipine blocks voltage gated L-type calcium channels in vascular smooth muscle and myocardial cells. This blockage prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries. These actions reduce blood pressure and increase the supply of oxygen to the heart, alleviating angina., The principal physiologic action of nifedipine is to inhibit the transmembrane influx of extracellular calcium ions across the membranes of myocardial cells and vascular smooth muscle cells, without changing serum calcium concentrations. Calcium plays important roles in the excitation-contraction coupling processes of the heart and vascular smooth muscle cells and in the electrical discharge of the specialized conduction cells of the heart. The membranes of these cells contain numerous channels that carry a slow inward current and that are selective for calcium. Activation of these slow calcium channels contributes to the plateau phase (phase 2) of the action potential of cardiac and vascular smooth muscle cells. The exact mechanism whereby nifedipine inhibits calcium ion influx across the slow calcium channels is not known, but the drug is thought to inhibit ion-control gating mechanisms of the channel, deform the slow channel, and/or interfere with release of calcium from the sarcoplasmic reticulum. By inhibiting calcium influx, nifedipine inhibits the contractile processes of cardiac and vascular smooth muscle, thereby dilating the main coronary and systemic arteries., Nifedipine is a peripheral arterial vasodilator which acts directly on vascular smooth muscle. The binding of nifedipine to voltage-dependent and possibly receptor-operated channels in vascular smooth muscle results in an inhibition of calcium influx through these channels. Stores of intracellular calcium in vascular smooth muscle are limited and thus dependent upon the influx of extracellular calcium for contraction to occur. The reduction in calcium influx by nifedipine causes arterial vasodilation and decreased peripheral vascular resistance which results in reduced arterial blood pressure. | |
Record name | Nifedipine | |
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Impurities |
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate, Dimethyl 2,6-dimethyl-4-(2_nitrosophenyl)pyridine-3,5-dicarboxylate, Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate, Methyl 3-aminobut-2-enoate | |
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Color/Form |
Yellow crystals | |
CAS No. |
21829-25-4, 193689-82-6, 915092-63-6 | |
Record name | NIFEDIPINE | |
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Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, dimethyl ester, radical ion(1-) | |
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Melting Point |
342 to 345 °F (NTP, 1992), 172-174 °C, 172 - 174 °C | |
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URL | http://www.hmdb.ca/metabolites/HMDB0015247 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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